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Gallium oxide (Ga₂O₃) is emerging as a compelling wide-bandgap semiconductor for next-

generation power electronics and radio-frequency (RF) applications.[1][2] Its high breakdown

field and the availability of large-area native substrates offer significant advantages over

established materials like silicon carbide (SiC) and gallium nitride (GaN).[1][3] A key strategy to

unlock the full potential of Ga₂O₃ is the use of modulation-doped heterostructures, which

spatially separate electrons from their parent donors, thereby reducing ionized impurity

scattering and enhancing electron mobility. This guide provides a comparative analysis of

electron mobility in modulation-doped β-(AlₓGa₁₋ₓ)₂O₃/Ga₂O₃ heterostructures against other

leading semiconductor alternatives, supported by experimental data and detailed

methodologies.

Performance Comparison
Modulation-doped β-(AlₓGa₁₋ₓ)₂O₃/Ga₂O₃ heterostructures have demonstrated significantly

higher electron mobilities compared to bulk-doped Ga₂O₃.[1][2] This enhancement is

particularly pronounced at low temperatures where phonon scattering is suppressed. The

formation of a two-dimensional electron gas (2DEG) at the heterointerface is a hallmark of this

technology, leading to superior transport properties.[1][2][4]

Below is a quantitative comparison of key performance metrics for modulation-doped Ga₂O₃

heterostructures and other prominent semiconductor materials.
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Material
System

Structure Type

Electron
Mobility
(Room Temp.)
[cm²/Vs]

Peak Electron
Mobility (Low
Temp.)
[cm²/Vs]

2DEG Sheet
Carrier Density
[cm⁻²]

β-

(Al₀.₂Ga₀.₈)₂O₃/G

a₂O₃

Modulation-

Doped

Heterostructure

180 - 186[2][5]
2790 - 4984[1][2]

[5]
9.5 x 10¹²[6]

Bulk β-Ga₂O₃ Single Crystal ~150[4] - -

GaN
HEMT Structure

(AlGaN/GaN)
~1500[4] >10,000 ~1 x 10¹³

SiC 4H-SiC ~900
>100,000 (at

very low temp.)
-

Si Single Crystal ~1400 >20,000 -

Logical Relationship: Modulation Doping in Ga₂O₃
Heterostructures
The following diagram illustrates the principle of modulation doping in a β-(AlₓGa₁₋ₓ)₂O₃/Ga₂O₃

heterostructure, which leads to the formation of a high-mobility two-dimensional electron gas

(2DEG).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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